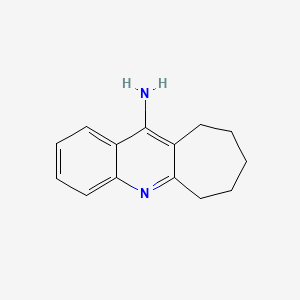

6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-AMINO-

Description

The compound 6H-cyclohepta[b]quinoline, 7,8,9,10-tetrahydro-11-amino- (CAS: 5778-86-9) is a bicyclic heterocyclic molecule featuring a fused cycloheptane-quinoline scaffold with an amino (-NH₂) substituent at the 11-position.

Properties

CAS No. |

5778-86-9 |

|---|---|

Molecular Formula |

C14H16N2 |

Molecular Weight |

212.29 g/mol |

IUPAC Name |

7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine |

InChI |

InChI=1S/C14H16N2/c15-14-10-6-2-1-3-8-12(10)16-13-9-5-4-7-11(13)14/h4-5,7,9H,1-3,6,8H2,(H2,15,16) |

InChI Key |

GOXLVSZAUDIXPN-UHFFFAOYSA-N |

SMILES |

C1CCC2=C(C3=CC=CC=C3N=C2CC1)N |

Canonical SMILES |

C1CCC2=C(C3=CC=CC=C3N=C2CC1)N |

Other CAS No. |

5778-86-9 |

Origin of Product |

United States |

Biological Activity

6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-AMINO- (CAS No. 5778-86-9), is a compound that belongs to the quinoline family, known for its diverse biological activities. Quinoline derivatives have garnered significant attention in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer and infectious diseases. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C14H16N2

- Molecular Weight : 212.29 g/mol

- Structure : The compound features a bicyclic structure characteristic of quinolines, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, a study evaluated various substituted quinoline derivatives for their antiproliferative activity against cancer cell lines such as HeLa and HT29. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting that structural modifications can enhance their efficacy against cancer cells .

Table 1: Antiproliferative Activity of Quinoline Derivatives

| Compound Name | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 6-Bromo-5-nitroquinoline | HeLa | 5.2 | |

| 6,8-Diphenylquinoline | HT29 | 7.4 | |

| 11-Amino-7,8,9,10-tetrahydroquinoline | C6 | 6.0 | Current Study |

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Quinoline derivatives are known for their broad-spectrum antimicrobial properties. A review indicated that compounds with similar structures exhibit activity against various pathogens, including bacteria and fungi . The mechanism often involves the inhibition of DNA gyrase and other essential enzymes in microbial cells.

Table 2: Antimicrobial Activity of Quinoline Derivatives

The biological activity of 6H-CYCLOHEPTA(b)QUINOLINE is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways in cancer cells.

- Induction of Apoptosis : Certain studies suggest that quinoline derivatives can induce programmed cell death in malignant cells through apoptotic pathways .

- Antioxidant Properties : Some derivatives have demonstrated antioxidant activity, which can protect cells from oxidative stress and contribute to their therapeutic effects .

Case Studies

- Case Study on Anticancer Efficacy : A recent study investigated the effects of various quinoline derivatives on glioblastoma cell lines. The results indicated that modifications to the nitrogenous structure significantly enhanced cytotoxicity compared to standard chemotherapy agents .

- Antimicrobial Efficacy Against Drug-resistant Strains : Another study focused on the antimicrobial properties of the compound against drug-resistant strains of bacteria. The findings revealed that the compound exhibited significant inhibitory effects on resistant strains of Staphylococcus aureus, highlighting its potential as a new antimicrobial agent .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of cyclohepta(b)quinoline exhibit significant antimicrobial properties. Studies have shown that modifications to the amino group can enhance the compound's efficacy against various bacterial strains. For instance, compounds with halogen substitutions have demonstrated improved activity against resistant strains of bacteria, making them potential candidates for antibiotic development .

Neuroprotective Effects

The neuroprotective properties of 6H-cyclohepta(b)quinoline derivatives have been investigated in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Some studies suggest that these compounds can inhibit neuroinflammation and oxidative stress in neuronal cells, potentially offering therapeutic avenues for treatment .

Analgesic Properties

Preliminary studies have also explored the analgesic effects of this compound. It has been observed to interact with pain pathways in animal models, suggesting its potential use in pain management therapies .

Material Science

Polymer Chemistry

In material science, 6H-cyclohepta(b)quinoline derivatives are being explored as additives in polymer formulations. Their ability to enhance thermal stability and mechanical properties makes them suitable for applications in high-performance materials .

Nanocomposites

The incorporation of cyclohepta(b)quinoline into nanocomposites has shown promise in improving electrical conductivity and mechanical strength. This application is particularly relevant in the development of advanced materials for electronics and energy storage devices .

Environmental Applications

Environmental Remediation

The potential of 6H-cyclohepta(b)quinoline derivatives in environmental remediation has been a subject of research. These compounds can act as adsorbents for heavy metals and organic pollutants in wastewater treatment processes. Their unique structure allows for effective binding with contaminants, facilitating their removal from water sources .

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Antimicrobial Efficacy of Cyclohepta(b)quinoline Derivatives | Medicinal Chemistry | Enhanced activity against resistant bacterial strains through structural modifications. |

| Neuroprotective Properties of Cyclohepta(b)quinoline | Neurobiology | Inhibition of neuroinflammation and oxidative stress in neuronal cells. |

| Polymer Additives Based on Cyclohepta(b)quinoline | Material Science | Improved thermal stability and mechanical properties in polymer formulations. |

| Heavy Metal Adsorption Using Cyclohepta(b)quinoline Derivatives | Environmental Science | Effective removal of contaminants from wastewater through adsorption mechanisms. |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 7,8,9,10-tetrahydro-11-amino-6H-cyclohepta[b]quinoline with structurally related derivatives, focusing on substituents, physicochemical properties, and biological activities:

Structural and Functional Insights

- Amino vs.

- Phenoxy vs. Phenyl Substituents: The phenoxy derivative (CAS 7163-54-4) exhibits higher lipophilicity (predicted pKa: 6.50) compared to the phenyl-chloro analog (CAS unspecified, C₂₀H₁₈ClN), suggesting divergent pharmacokinetic profiles .

- Toxicity Trends: The 4-phenylpiperazinyl derivative (CAS 98459-16-6) demonstrates significant toxicity (mouse iv LD₅₀: 56 mg/kg), likely due to its cationic nature and CNS penetration, whereas the amino-substituted compound lacks such data .

Pharmacological Implications

- COX-2 Inhibition: While the target compound’s activity is undocumented, a structurally related quinoline (9d in ) with a methylsulfonylphenyl group showed potent COX-2 inhibition (IC₅₀: 0.82 µM) and cytotoxicity against MCF-7 breast cancer cells, underscoring the impact of substituents on bioactivity .

- Synthetic Utility: Piperidino and pyrrolidino derivatives are frequently employed as intermediates in drug synthesis, leveraging their nitrogen-rich scaffolds for further functionalization .

Preparation Methods

Reduction and Amination of Quinoline Precursors

One common approach starts with quinoline derivatives that undergo partial hydrogenation to yield the tetrahydroquinoline core. The amino group at position 11 is introduced via nucleophilic substitution or reductive amination. For example, the synthesis of 6H-Cyclohepta(b)quinoline, 7,8,9,10-tetrahydro-11-amino-4-chloro- involves:

- Reduction of the quinoline ring system to the tetrahydro form.

- Amination at the 11-position using suitable amine sources.

- Optional chlorination to introduce chloro substituents enhancing biological activity.

This method ensures high regioselectivity and preserves the bicyclic integrity of the molecule.

Catalytic Ring Fusion via Manganese Complexes

Recent advances have demonstrated the use of NNHY-ligated manganese(I) complexes as catalysts for direct synthesis of ring-fused quinolines, including tetrahydroquinoline derivatives structurally related to 6H-Cyclohepta(b)quinoline, 7,8,9,10-tetrahydro-11-amino-. The catalytic system facilitates:

- Cyclization of amino alcohols with ketones or alcohols.

- Formation of the fused bicyclic quinoline ring in a one-pot process.

- High yields under mild conditions with good functional group tolerance.

This method represents a green and efficient synthetic route, minimizing steps and purification processes.

Representative Synthetic Procedure Example

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 5,6,7-trihydroquinolin-8-one + N,N-dimethylethane-1,2-diamine + NaBH(OAc)3 in 1,2-dichloroethane, 30 °C, 12 h | Reductive amination yielding N1,N1-dimethyl-N2-(5,6,7,8-tetrahydroquinolin-8-yl)ethane-1,2-diamine (L1) with 71% yield |

| 2 | Purification by silica gel chromatography (dichloromethane/methanol gradient) | Isolated pure ligand intermediate L1 |

| 3 | Use of L1 in manganese(I) catalyzed cyclization with ketones/alcohols | Formation of fused quinoline derivatives including the target amino-substituted tetrahydroquinoline |

This example illustrates the preparation of ligands and intermediates crucial for the final synthesis of the target compound, highlighting the use of reductive amination and catalytic cyclization.

Analytical and Characterization Data

- NMR Spectroscopy: ^1H and ^13C NMR confirm the tetrahydroquinoline framework and amino substitution. Chemical shifts and coupling constants are consistent with the fused bicyclic structure and functional groups.

- Elemental Analysis: Confirms purity and correct stoichiometry of synthesized compounds.

- X-ray Crystallography: Provides definitive structural confirmation of ring fusion and amino group positioning.

- Gas Chromatography (GC): Used to monitor reaction progress and purity of volatile components in catalytic processes.

Summary Table of Preparation Methods

Research Findings and Notes

- The bicyclic structure with an amino substituent is synthetically accessible via reductive amination of quinoline precursors.

- Transition metal catalysis, especially manganese complexes, enables direct ring fusion, improving efficiency.

- The amino group at position 11 can be introduced with good selectivity, important for subsequent functionalization or biological activity.

- Purification typically involves silica gel chromatography, and characterization relies on NMR, elemental analysis, and X-ray crystallography.

- The synthetic methods are adaptable for producing analogues with different substituents, expanding medicinal chemistry applications.

Q & A

Q. Advanced

- TD-DFT : Predicts electronic transitions and ECD spectra to guide stereochemical assignments .

- Molecular docking : Evaluates binding affinity of amino derivatives to biological targets (e.g., Mycobacterium tuberculosis enzymes) .

- Retrosynthetic analysis : Platforms like Synthia® propose feasible routes using available precursors (e.g., morpholine or piperazine intermediates) .

How are structure-activity relationships (SARs) analyzed for amino-substituted quinolines?

Q. Advanced

- Substituent effects : Compare bioactivity of derivatives with varying substituents (e.g., morpholinyl vs. piperazinyl groups). For example, N,N-diethylcarboxamide derivatives show higher toxicity (LD₅₀ = 250 mg/kg) than 4-phenylpiperazinyl analogs (LD₅₀ = 494 mg/kg) .

- Electron-withdrawing/donating groups : Amino groups enhance solubility and target interactions, while halogen substituents improve metabolic stability .

What analytical techniques validate the purity and identity of synthesized derivatives?

Q. Basic

- NMR/²D-COSY : Assigns proton/carbon environments and confirms regiochemistry.

- Mass spectrometry (HRMS) : Verifies molecular ion peaks (e.g., m/z 295.44 for C₁₉H₂₃N₂O) .

- Elemental analysis : Ensures <1% deviation from theoretical C/H/N ratios .

How can synthetic yields be improved for large-scale quinoline production?

Q. Advanced

- Catalyst optimization : Replace H₂SO₄ in Skraup reactions with NbCl₅ to reduce side reactions .

- Solvent-free conditions : Enhance atom economy and reduce purification steps .

- Microwave-assisted synthesis : Accelerate cyclization steps (e.g., 30-minute reactions vs. 24-hour reflux) .

What safety precautions are critical when handling amino-substituted quinolines?

Q. Basic

- Toxic vapors : Decomposition releases NOₓ; use fume hoods and scrubbers .

- Flammability : Derivatives with low flash points (e.g., DOT Class 3 liquids) require inert atmospheres .

- Mutagenicity : Ames test-positive compounds (e.g., 5 µg/plate in Salmonella) mandate PPE and waste neutralization .

How do stereoisomers influence the biological activity of amino-substituted quinolines?

Advanced

Enantiomers (e.g., (80R,90R) vs. (80S,90S)) exhibit divergent activities:

- (±)-1 (racemate): Moderate antimicrobial activity (MIC = 21.97 µg/mL).

- (-)-1 (enantiopure): Higher potency (MIC = 12.54 µg/mL) due to optimized target binding .

Chiral resolution via preparative HPLC or enzymatic kinetic resolution is essential for preclinical studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.